Cas no 1009726-91-3 (N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide)

N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide is a specialized organic compound featuring a chloro-methylphenyl group linked to an acetamido-methanesulfonylbutanamide moiety. Its structural complexity suggests potential utility as an intermediate in pharmaceutical synthesis or agrochemical applications. The presence of both chloro and methanesulfonyl functional groups enhances reactivity, enabling selective modifications in multi-step synthetic pathways. The acetamido group may contribute to improved solubility or bioavailability in drug development contexts. This compound's defined stereochemistry and purity are critical for reproducible results in research and industrial processes. Its stability under standard storage conditions ensures reliable handling in laboratory settings. Further characterization of its physicochemical properties would clarify its full range of applications.
N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide structure
1009726-91-3 structure
Product Name:N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide
CAS No:1009726-91-3
MF:C14H19ClN2O4S
MW:346.829661607742
CID:5776521
Update Time:2025-06-12

N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide Chemical and Physical Properties

Names and Identifiers

    • 2-acetamido-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)butanamide
    • Butanamide, 2-(acetylamino)-N-(3-chloro-2-methylphenyl)-4-(methylsulfonyl)-
    • N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide
    • Inchi: 1S/C14H19ClN2O4S/c1-9-11(15)5-4-6-12(9)17-14(19)13(16-10(2)18)7-8-22(3,20)21/h4-6,13H,7-8H2,1-3H3,(H,16,18)(H,17,19)
    • InChI Key: MIDKUZGLJQRSPO-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=CC(Cl)=C1C)(=O)C(NC(C)=O)CCS(C)(=O)=O

Experimental Properties

  • Density: 1.330±0.06 g/cm3(Predicted)
  • Boiling Point: 666.6±55.0 °C(Predicted)
  • pka: 12.71±0.70(Predicted)

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Additional information on N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide

Introduction to N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide (CAS No. 1009726-91-3)

N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide, identified by its CAS number 1009726-91-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its complex molecular structure, exhibits a unique combination of functional groups that make it a valuable intermediate in the development of novel therapeutic agents. The presence of both amide and sulfonamide moieties within its framework suggests potential applications in modulating biological pathways, particularly those involving enzyme inhibition and receptor binding.

The< strong>N-(3-chloro-2-methylphenyl) moiety is a key structural feature that contributes to the compound's overall reactivity and binding affinity. The chloro substituent at the third position of the phenyl ring enhances electrophilic aromatic substitution reactions, while the methyl group at the second position introduces steric hindrance that can influence the compound's interactions with biological targets. This structural arrangement has been exploited in medicinal chemistry to optimize drug-like properties such as solubility, metabolic stability, and target specificity.

The< strong>2-acetamido-4-methanesulfonylbutanamide portion of the molecule adds further complexity and functionality. The acetamido group serves as a hydrogen bond acceptor, which is crucial for interactions with polar residues in protein binding pockets. Meanwhile, the methanesulfonyl group at the fourth position introduces a strong electron-withdrawing effect, which can modulate the electronic properties of adjacent functional groups and influence the compound's pharmacokinetic profile.

In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of such complex molecules. Advanced computational techniques, including molecular docking and quantum mechanical calculations, have been employed to model the interactions between N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide and various biological targets. These studies have provided valuable insights into how different substituents within the molecule contribute to its binding affinity and specificity.

The sulfonamide moiety, in particular, has been extensively studied for its role in drug development. Sulfonamides are known for their ability to form stable hydrogen bonds with biological targets, making them effective scaffolds for designing inhibitors of enzymes and receptors. In fact, several FDA-approved drugs contain sulfonamide groups, highlighting their therapeutic potential. The incorporation of a methanesulfonyl group into this framework further enhances the compound's ability to interact with biological targets through both hydrogen bonding and electrostatic interactions.

Recent research has also explored the use of N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide as a building block for more complex molecules through various synthetic transformations. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at specific positions within the phenyl ring. These modifications have led to the discovery of novel derivatives with enhanced biological activity against specific disease targets.

The compound's potential applications extend beyond traditional pharmaceuticals. Its unique structural features make it a promising candidate for use in materials science and agrochemicals. For example, derivatives of this molecule have shown promise as herbicides due to their ability to inhibit key enzymes involved in plant growth regulation. Additionally, its stability under various environmental conditions makes it suitable for industrial applications where chemical robustness is essential.

In conclusion, N-(3-chloro-2-methylphenyl)-2-acetamido-4-methanesulfonylbutanamide (CAS No. 1009726-91-3) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents and functional materials. Its unique combination of functional groups and favorable physicochemical properties make it a valuable tool for both academic research and industrial applications. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a crucial role in shaping the future of drug discovery and material science.

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